4-Bromo-3-(pyrrolidin-1-yl)pyridine chemical structure and properties
4-Bromo-3-(pyrrolidin-1-yl)pyridine chemical structure and properties
An In-depth Technical Guide to 4-Bromo-3-(pyrrolidin-1-yl)pyridine: A Versatile Heterocyclic Building Block
Introduction: Strategic Importance in Synthesis
4-Bromo-3-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative that serves as a highly valuable intermediate in the fields of medicinal chemistry and materials science. Its structure uniquely combines three key features: a pyridine core, a common motif in pharmaceuticals; a nucleophilic pyrrolidine ring, known to enhance solubility and modulate biological activity[1]; and a bromine atom, which acts as a versatile synthetic handle for a wide array of cross-coupling reactions.
The strategic placement of the pyrrolidinyl group at the 3-position and the bromo group at the 4-position creates a specific electronic and steric environment. This arrangement allows for selective downstream functionalization, making it a coveted building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, a robust protocol for its synthesis, predictive spectroscopic characterization, and an exploration of its reactivity and applications in modern drug discovery.
Structural and Physicochemical Properties
The fundamental properties of 4-Bromo-3-(pyrrolidin-1-yl)pyridine are summarized below. The chemical structure, rendered using the DOT language, illustrates the connectivity and spatial arrangement of the atoms.
Caption: Chemical structure of 4-Bromo-3-(pyrrolidin-1-yl)pyridine.
| Property | Value | Source |
| CAS Number | 1563531-11-2 | [2] |
| Molecular Formula | C₉H₁₁BrN₂ | [2] |
| Molecular Weight | 227.10 g/mol | [2] |
| Monoisotopic Mass | 226.01056 Da | [3] |
| Appearance | Predicted: Off-white to yellow solid | N/A |
| XlogP (Predicted) | 2.2 | [3] |
| SMILES | C1CCN(C1)C2=C(C=NC=C2)Br | [3] |
| InChIKey | MBBBWYVLXDPSHM-UHFFFAOYSA-N | [3] |
Proposed Synthesis and Purification
While specific literature detailing the synthesis of this exact isomer is sparse, a robust and high-yielding protocol can be designed based on well-established principles of nucleophilic aromatic substitution (SₙAr) on halo-pyridines.
Synthetic Rationale and Causality
The proposed synthesis (Figure 2) employs 3,4-dibromopyridine as the starting material. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack.[4][5] Consequently, the bromine atom at the C4 position is significantly more labile than the one at C3. This regioselectivity is the cornerstone of the synthesis, allowing for a controlled, monosubstitution reaction with pyrrolidine.
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Choice of Nucleophile: Pyrrolidine is a strong, secondary amine nucleophile that readily attacks the electron-deficient C4 position.
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Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the reactants and intermediates without interfering with the reaction mechanism.
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Base: A mild inorganic base like potassium carbonate (K₂CO₃) is included as an acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the substitution, preventing the protonation and deactivation of the pyrrolidine nucleophile. An excess of pyrrolidine can also serve this purpose.
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Temperature: Moderate heating (e.g., 80-100 °C) provides the necessary activation energy to overcome the reaction barrier without promoting side reactions, such as disubstitution.
Caption: Proposed workflow for the synthesis of 4-Bromo-3-(pyrrolidin-1-yl)pyridine.
Step-by-Step Experimental Protocol
Materials:
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3,4-Dibromopyridine (1.0 eq)
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Pyrrolidine (1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Dimethylformamide (DMF), anhydrous
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Ethyl Acetate (EtOAc)
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Deionized Water
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Brine (saturated aq. NaCl)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for chromatography)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dibromopyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent and Reagent Addition: Add anhydrous DMF to dissolve/suspend the solids (approx. 5-10 mL per gram of starting material). Add pyrrolidine (1.2 eq) to the mixture dropwise at room temperature.
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Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
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Aqueous Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
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Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Bromo-3-(pyrrolidin-1-yl)pyridine.
Spectroscopic Characterization (Predictive Analysis)
While experimental spectra are not widely published, the structure of 4-Bromo-3-(pyrrolidin-1-yl)pyridine allows for a confident prediction of its key spectroscopic features. This predictive analysis is a critical tool for researchers to confirm the identity and purity of the synthesized compound.
| Data Type | Predicted Features |
| ¹H NMR | Pyridine Protons: δ 8.0-8.2 (d, 1H, H-2), δ 7.9-8.1 (s, 1H, H-6), δ 7.2-7.4 (d, 1H, H-5). Pyrrolidine Protons: δ 3.2-3.4 (t, 4H, -NCH₂-), δ 1.9-2.1 (m, 4H, -CH₂CH₂-). |
| ¹³C NMR | Pyridine Carbons: δ ~150 (C-6), δ ~148 (C-2), δ ~145 (C-4, C-Br), δ ~135 (C-3, C-N), δ ~125 (C-5). Pyrrolidine Carbons: δ ~52 (-NCH₂-), δ ~26 (-CH₂CH₂-). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 226 and 228 in an approximate 1:1 ratio, characteristic of a monobrominated compound (⁷⁹Br/⁸¹Br isotopes).[6][7] Key Fragment: m/z 147 ([M-Br]⁺). |
Rationale for NMR Predictions:
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¹H NMR: The protons on the pyridine ring (H-2, H-5, H-6) will appear in the aromatic region (δ 7.0-8.5 ppm). H-2 and H-5 will be doublets due to coupling with each other. H-6 is expected to be a singlet or a narrow doublet. The pyrrolidine protons alpha to the nitrogen will be deshielded (δ ~3.3 ppm) compared to the beta protons (δ ~2.0 ppm).
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¹³C NMR: The pyridine carbons will resonate in the δ 120-150 ppm range. The carbons directly attached to the electronegative bromine (C-4) and the pyrrolidine nitrogen (C-3) will have distinct chemical shifts influenced by these substituents.
Reactivity and Applications in Medicinal Chemistry
The synthetic utility of 4-Bromo-3-(pyrrolidin-1-yl)pyridine stems from its C4-bromo functionality, which serves as a prime site for metal-catalyzed cross-coupling reactions. This capability allows for the modular construction of highly substituted pyridine libraries, a common strategy in drug discovery programs.[8][9] The pyrrolidine moiety itself is a privileged scaffold in medicinal chemistry, often improving pharmacokinetic properties and providing key interactions with biological targets.[10]
Key Transformation Pathways:
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, introducing further diversity.
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Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to create C-C triple bonds.
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Stille Coupling: Palladium-catalyzed reaction with organostannanes to form C-C bonds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1563531-11-2|4-Bromo-3-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 3-bromo-4-(pyrrolidin-1-yl)pyridine (C9H11BrN2) [pubchemlite.lcsb.uni.lu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Bromopyridine [webbook.nist.gov]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 10. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
